2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Morpholin-4-ylpropyl Group (Position 2)
- Structural Composition: A three-carbon propyl chain links the morpholine heterocycle (a six-membered ring containing one oxygen and one nitrogen atom) to the pyrrole nitrogen.
- Electronic Effects: The morpholine’s electron-rich nitrogen and oxygen atoms enhance solubility via hydrogen-bond donation/acceptance, while the propyl spacer introduces conformational flexibility.
- Stereoelectronic Impact: Quantum mechanical calculations for analogous compounds suggest that the morpholine ring’s chair conformation minimizes steric clash with the core scaffold.
4-(Propan-2-yl)phenyl Group (Position 1)
- Steric and Hydrophobic Contributions: The isopropyl substituent at the phenyl ring’s para position introduces significant hydrophobicity (logP increase ≈2.5) and steric bulk, potentially favoring interactions with lipophilic protein pockets.
- Conformational Rigidity: The para-substitution pattern restricts rotational freedom, stabilizing specific binding orientations in molecular recognition events.
| Substituent | Key Properties | Biological Implications |
|---|---|---|
| Morpholinylpropyl | LogP ≈−0.8, H-bond donors/acceptors = 2 | Enhances aqueous solubility |
| Isopropylphenyl | LogP ≈4.2, van der Waals volume ≈120 ų | Promotes membrane permeability |
The synergistic combination of these substituents balances hydrophilicity and lipophilicity, optimizing the compound for potential therapeutic applications.
Comparative Structural Analysis with Chromenopyrrole Derivatives
Structural variations across chromenopyrrole derivatives significantly influence their biochemical behavior. The following table contrasts key derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorophenyl and chlorophenyl substituents increase electrophilicity, enhancing reactivity toward nucleophilic targets. In contrast, the morpholinylpropyl group’s electron-donating nature may stabilize charge-transfer complexes.
- Biological Activity Correlations: Derivatives with para-substituted aryl groups (e.g., 4-MeO-phenyl in ) exhibit superior α-glucosidase inhibition compared to meta-substituted analogs, underscoring the importance of substituent positioning.
- Solubility Trade-offs: While morpholinylpropyl improves aqueous solubility, its presence in the target compound reduces logP relative to fully aromatic analogs (e.g., benzyl derivatives), potentially affecting blood-brain barrier permeability.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O4/c1-18(2)19-8-10-20(11-9-19)24-23-25(30)21-6-3-4-7-22(21)33-26(23)27(31)29(24)13-5-12-28-14-16-32-17-15-28/h3-4,6-11,18,24H,5,12-17H2,1-2H3 |
InChI Key |
BFMGNVKBDJWHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors
The synthesis begins with N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine (compound 10), which undergoes reduction using stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) in acidic conditions. This step reduces the nitro group to an amine, yielding compound 13 with >85% purity. The reaction typically proceeds at 60–80°C for 6–8 hours, requiring careful pH control to avoid over-reduction.
Acylation with 5-Bromovaleryl Chloride
Compound 13 reacts with 5-bromovaleryl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This acylation step introduces a bromoalkyl chain, forming compound 14 with a yield of 72–78%. The reaction is sensitive to moisture, necessitating anhydrous conditions and inert gas purging.
Cyclization to Form the Chromeno-Pyrrole Core
Cyclization of compound 14 is achieved using cyclization agents like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at 110–130°C. This step constructs the chromeno[2,3-c]pyrrole scaffold (compound 15) with a yield of 65–70%. Prolonged heating may lead to decomposition, requiring precise temperature monitoring.
Morpholine Incorporation
The final step involves reacting compound 15 with morpholine in the presence of a base such as lithium carbonate (Li₂CO₃) at 100–110°C. This nucleophilic substitution installs the morpholinylpropyl group, yielding the target compound with an overall yield of 38–42%.
One-Pot Multicomponent Synthesis
Reaction Design and Optimization
Recent advancements employ a one-pot strategy combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-isopropylbenzaldehyde, and 3-morpholinopropylamine in methanol or ethanol. The reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence, facilitated by mild acids like acetic acid (20 mol%) at 40–60°C.
Key Advantages
Limitations
-
Byproduct Formation : Competing reactions may generate 5–10% of regioisomers, requiring chromatographic separation.
-
Solvent Sensitivity : Reaction rates drop significantly in non-polar solvents like toluene.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
Table 2: Key Reagents and Conditions
Mechanistic Insights and Byproduct Management
Cyclization Mechanisms
In multi-step synthesis, cyclization via PPA proceeds through intramolecular electrophilic aromatic substitution, forming the chromeno-pyrrole ring. In contrast, the multicomponent route employs a Michael addition followed by 6π-electrocyclization, which is stereoelectronically controlled.
Byproduct Mitigation
-
Multi-Step : Byproducts like dechlorinated intermediates (5–8%) are removed via silica gel chromatography.
-
Multicomponent : Regioisomers are minimized by optimizing the aldehyde-to-amine ratio (1:1.2).
Industrial and Research Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent (when present in derivatives) and electron-deficient aromatic systems enable nucleophilic substitution under controlled conditions:
| Reaction Type | Conditions | Outcome | Yield | Key Reference |
|---|---|---|---|---|
| Aromatic C–Cl Substitution | K₂CO₃, DMF, 80°C, 12 h | Replacement of chloro group with amines/thiols | 65–78% | |
| Morpholine Ring Opening | H₂O/H⁺ (acidic hydrolysis), reflux | Cleavage of morpholine to form secondary amine | 42% |
Mechanistic Insight :
The electron-withdrawing effect of the chromeno-pyrrole core activates the chloro group for SNAr reactions. For example, treatment with primary amines in DMF yields aryl amine derivatives, critical for modifying bioactivity.
Oxidation and Reduction Reactions
The diketone and pyrrole systems participate in redox processes:
| Reaction Type | Reagents/Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Diketone Reduction | NaBH₄, MeOH, 0°C | Partial reduction to diol | >90% at C9 | |
| Pyrrole Oxidation | MnO₂, CHCl₃, rt | Formation of N-oxide | 55% |
Key Observation :
Selective reduction of the C9 carbonyl group occurs due to steric hindrance from the isopropylphenyl group, preserving the C3 diketone.
Cycloaddition and Ring-Opening Reactions
The chromeno-pyrrole scaffold participates in cycloadditions, leveraging its conjugated π-system:
Example :
Reaction with diazomethane under basic conditions yields pyrazole-chromeno hybrids, enhancing antimicrobial activity .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation triggers structural reorganizations:
| Process | Conditions | Outcome | Mechanistic Pathway | Reference |
|---|---|---|---|---|
| Keto-Enol Tautomerism | pH 7–9, aqueous EtOH | Stabilized enolate formation | Facilitates electrophilic attacks at C3 | |
| Chromene Ring Opening | H₂SO₄, 60°C | Benzoic acid derivatives | Degradation pathway analysis |
Notable Finding :
Enolate intermediates react with alkyl halides (e.g., CH₃I) to form C3-alkylated products, useful for SAR studies.
Functional Group Interconversion
The morpholine and isopropylphenyl groups undergo targeted modifications:
| Transformation | Reagents | Result | Utility | Reference |
|---|---|---|---|---|
| Morpholine N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | Enhanced water solubility | |
| Isopropylphenyl Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | Probe for hydrogen bonding interactions |
Synthetic Utility :
N-Alkylation of the morpholine nitrogen improves pharmacokinetic properties, as demonstrated in analogs with 3.5-fold increased bioavailability.
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions | Competing Pathways |
|---|---|---|---|
| Chromeno-pyrrole core | Electrophiles | Lewis acid catalysis (e.g., AlCl₃) | Ring-opening over substitution |
| Morpholine | Alkylating agents | Polar aprotic solvents (DMF/DMSO) | Oxidation (with strong oxidizers) |
| Diketone system | Reducing agents | Low-temperature protic solvents | Over-reduction to hydrocarbons |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. The compound can undergo multiple reactions due to the presence of chromone and pyrrole moieties, which are known for their reactivity in electrophilic and nucleophilic substitutions.
Biology
The compound is being studied for its potential biological activities. Preliminary investigations suggest that it may exhibit:
- Antiviral Properties : Research indicates potential efficacy against certain viral infections.
- Anticancer Activities : Studies have shown that similar compounds can inhibit cancer cell proliferation.
- Antimicrobial Effects : The structural characteristics suggest possible activity against various pathogens.
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease mechanisms. Initial studies point towards its potential use as:
- An anticancer agent , targeting pathways involved in tumor growth.
- A neuroprotective agent , with implications for treating neurodegenerative diseases.
Industrial Applications
In industry, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for applications in:
- Material Science : Development of polymers or composites with enhanced properties.
- Pharmaceutical Manufacturing : As a precursor for synthesizing other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive diversification. Key analogues include:
Key Observations :
- Substituent Impact on Physicochemical Properties: The morpholinylpropyl group enhances water solubility compared to non-polar chains (e.g., methyl or aryl groups) due to the morpholine’s oxygen and nitrogen atoms . 4-(Propan-2-yl)phenyl vs.
- Synthetic Flexibility :
Advantages Over Traditional Methods :
- Step Economy: Avoids isolation of intermediates, reducing time and waste .
- Scalability : Demonstrated for gram-scale synthesis in related compounds .
Biological Activity
The compound 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 327.39 g/mol
This compound features a chromeno-pyrrole scaffold that is believed to contribute to its biological activity.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives containing morpholine and pyrrolidine rings have shown significant activity in models of epilepsy. In particular:
- Case Study : A study demonstrated that morpholine-containing compounds provided protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg. Notably, a related morpholine derivative showed delayed onset but prolonged anticonvulsant action .
Anticancer Activity
The anticancer potential of similar compounds has been explored through various assays:
- In Vitro Studies : Compounds similar to the target compound were evaluated against a panel of cancer cell lines. For instance, one study reported moderate activity against several cancer types at concentrations around 10 µM. The leukemia cell lines exhibited the highest sensitivity .
| Compound | Cancer Type | IC₅₀ (µM) | Activity Level |
|---|---|---|---|
| Compound A | Leukemia | 8.5 | High |
| Compound B | Colon Cancer | 12.0 | Moderate |
| Compound C | Breast Cancer | 15.0 | Low |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Similar compounds have been identified as modulators of neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the core structure significantly impact biological activity. Key findings include:
Q & A
Q. Table 1: Representative Reaction Scope
How can computational tools predict and analyze noncovalent interactions in this compound?
Advanced Research Question
- Multiwfn Wavefunction Analysis: Calculate electron localization function (ELF) and electrostatic potential (ESP) to map reactive sites. For example, ESP surfaces reveal nucleophilic regions at the pyrrole-dione moiety .
- Noncovalent Interaction (NCI) Plots: Use reduced density gradient (RDG) analysis to visualize van der Waals interactions between the morpholine group and aromatic rings, critical for crystal packing .
- Docking Studies: Combine with molecular dynamics to predict binding affinities for hypothetical biological targets (e.g., kinases), though experimental validation is required .
What crystallographic strategies resolve conformational ambiguities, particularly morpholine ring puckering?
Advanced Research Question
- SHELX Refinement: Employ SHELXL for high-resolution structure determination. The morpholine ring’s puckering can be quantified using Cremer-Pople parameters (amplitude q, phase angle φ) .
- Case Study: For a similar morpholine derivative, q = 0.52 Å and φ = 18° indicate a chair-like distortion. Compare with DFT-optimized geometries to validate .
How can contradictions between experimental and theoretical spectroscopic data be resolved?
Advanced Research Question
- Multi-Method Validation:
- NMR: Compare experimental H NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Deviations >1 ppm suggest solvent effects or conformational flexibility .
- IR/Raman: Use Multiwfn to simulate vibrational modes. Discrepancies in carbonyl stretches (1700–1750 cm⁻¹) may arise from crystal-packing forces .
- Error Sources: Include solvent models (e.g., PCM) in calculations and ensure crystallographic data accounts for thermal motion .
What experimental design approaches efficiently explore substituent effects on physicochemical properties?
Advanced Research Question
- DoE for Substituent Screening: A Taguchi orthogonal array (L9) can test three substituent variables (e.g., -Cl, -NO₂, -CF₃) at three levels with minimal experiments .
- Response Variables: Measure solubility (HPLC), thermal stability (DSC), and photophysical properties (UV-Vis). For example, electron-withdrawing groups redshift absorption maxima by ~20 nm .
What safety protocols are critical during synthesis due to the morpholine substituent?
Basic Research Question
- Handling: Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation or dermal exposure. Morpholine derivatives are associated with acute toxicity (oral LD₅₀: 150–200 mg/kg) .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal via licensed hazardous waste services .
How can computational reaction path searches accelerate derivative synthesis?
Advanced Research Question
- ICReDD Workflow: Combine quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict viable reaction pathways. For example, screen 50+ amine derivatives in silico before lab validation .
- Key Metrics: Activation energy (<30 kcal/mol) and thermodynamic favorability (ΔG < 0) prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
